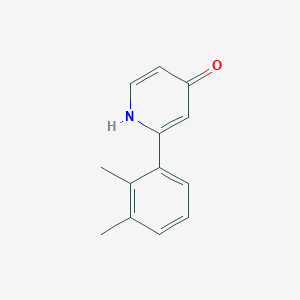
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% (6-ADMP) is an organic compound that belongs to the family of picolinic acids. It is a synthetic, white crystalline solid with a molecular weight of 191.21 g/mol. 6-ADMP is a versatile compound that is used in a variety of scientific and research applications. It is also used as a reagent in organic synthesis, as a catalyst, and as an analytical tool.
Mechanism of Action
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% acts as an electron acceptor, which allows it to act as a catalyst in a variety of reactions. It is capable of forming a variety of complexes with other molecules, including metal ions and organic compounds. These complexes are then used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is capable of inhibiting the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has been shown to inhibit the growth of a variety of fungi, including Aspergillus niger and Candida albicans.
Advantages and Limitations for Lab Experiments
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it ideal for use in a variety of research applications. In addition, it is easy to synthesize and store, and it is stable over a wide range of temperatures and pH levels. However, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% research. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of polymers and polysaccharides. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% could be used in the development of new analytical techniques, such as HPLC and LC-MS. Finally, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% could be used in the development of new catalysts for use in a variety of organic synthesis reactions.
Synthesis Methods
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reduction of 2-amino-3-(3,5-dimethylphenyl)picolinic acid with sodium borohydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The resulting product is a white crystalline solid with a purity of 95%.
Scientific Research Applications
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst, and as an analytical tool. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is used in the synthesis of polymers, polysaccharides, and dyes.
properties
IUPAC Name |
6-amino-3-(3,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-9(2)7-10(6-8)11-3-4-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWWOHRMCRCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3,5-dimethylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














